[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride, also known as 4-(2-aminoethyl)benzene-1-sulfonamide hydrochloride, is a compound classified under the category of organic compounds known as benzenesulfonamides. This class includes compounds that feature a sulfonamide group attached to a benzene ring. The compound is identified by its DrugBank ID DB08782 and is recognized for its potential applications in medicinal chemistry, particularly due to its inhibitory effects on various carbonic anhydrases, which are important enzymes in numerous physiological processes .
The compound can be sourced from various chemical suppliers and is categorized as a small molecule. It does not have any current clinical approvals or patents associated with it, indicating that it may be primarily used for research purposes rather than therapeutic applications at this time. Its classification is as follows:
The synthesis of [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride typically involves several steps, including the formation of the sulfonamide group and the introduction of the aminoethyl side chain. While specific synthetic routes for this compound are not extensively documented in the literature, general methods for synthesizing similar benzenesulfonamides can provide insight.
For example, a typical reaction might involve treating an amine with a sulfonyl chloride to yield the corresponding sulfonamide .
The molecular formula of [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride is , with a molecular weight of approximately 200.258 g/mol. The structural representation includes a benzene ring substituted with an aminoethyl group and a sulfonamide moiety.
The primary chemical reactions involving [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride are related to its function as an inhibitor of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing critical roles in physiological processes such as respiration and acid-base balance.
The compound exhibits inhibitory activity against multiple isoforms of carbonic anhydrase, including:
The inhibition constants () suggest varying degrees of potency against these targets, indicating its potential utility in therapeutic contexts where modulation of carbonic anhydrase activity is beneficial .
The mechanism of action for [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride primarily involves its role as a competitive inhibitor of carbonic anhydrases. By binding to the active site of these enzymes, it prevents the conversion of carbon dioxide to bicarbonate, thereby influencing physiological processes such as fluid balance, pH regulation, and gas exchange.
Research indicates that the compound can exhibit significant inhibitory effects with values in the nanomolar range for certain isoforms, highlighting its potential effectiveness as a pharmacological agent .
Relevant analyses such as melting point determination and solubility testing are essential for characterizing this compound further.
[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride has potential applications in scientific research, particularly in studies related to enzyme inhibition and metabolic pathways involving carbonic anhydrases. Its properties may also render it useful in drug development processes aimed at conditions such as glaucoma or edema, where modulation of carbonic anhydrase activity is therapeutically relevant.
[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride is systematically named to describe its molecular architecture precisely. The parent chain consists of a benzene ring attached to an ethyl group (–CH₂–CH₂–) at position 1. The ethyl group terminates in a sulfonamide moiety (–SO₂–NH–), which is further substituted with a 2-aminoethyl group (–CH₂–CH₂–NH₂). The hydrochloride salt indicates protonation of the terminal amine, forming –NH₃⁺Cl⁻ [2]. Key components of its structural taxonomy include:
Table 1: Nomenclature Systems for [2-(2-Aminoethanesulfonyl)ethyl]benzene Hydrochloride
Naming System | Designation |
---|---|
IUPAC Systematic | [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride |
CAS Registry | 933757-38-1 |
Molecular Formula | C₁₀H₁₅NO₂S·HCl |
SMILES | O=S(CCC1=CC=CC=C1)(CCN)=O.Cl |
Common Synonyms | 2-(2-Aminoethylsulfonyl)ethylbenzene HCl; 1-(2-Sulfoamidoethyl)benzylamine hydrochloride |
The compound belongs to the organosulfonamides class, specifically arylethylsulfonamides, characterized by a benzene ring directly linked to an ethylsulfonamide chain. This classification aligns it with bioactive molecules like 4-(2-aminoethyl)benzenesulfonamide (DrugBank DB08782), though differing in the sulfonamide nitrogen substitution [4].
Sulfonamide chemistry originated with Gerhard Domagk’s 1935 discovery of Prontosil’s antibacterial properties. The subsequent development focused on aromatic sulfonamides with heterocyclic amines, revolutionizing chemotherapy [4]. The structural evolution toward alkyl-linked sulfonamides like [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride emerged from three key phases:
The synthesis of [2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride represents a strategic extension of these principles. Its branched ethylsulfonamide-ethylamine architecture diverges from linear analogs, potentially optimizing steric and electronic interactions with enzymes like proteases or CAs. Patent DE19708782C1 demonstrates established routes to similar structures via nucleophilic displacement or oxidative halogenation of mercaptoethylamines, underscoring its synthetic accessibility [5].
This compound occupies a strategic niche in modern research due to three intersecting attributes:
A. Molecular Hybridization for Targeted Bioactivity
The structure merges features of bioactive pharmacophores:
Hybridization potentially leverages dual-target engagement. For instance, analogs like 4-(2-aminoethyl)benzenesulfonamide inhibit CA isoforms I, II, IV, IX, and XII via the sulfonamide–Zn²⁺ interaction and the ethylamine-mediated hydrophobic contacts [4]. Although direct biological data for this specific compound is limited in the provided sources, its structural kinship to validated CAIs suggests investigational utility in oncology (targeting CAIX/CAXII in hypoxic tumors) or neurology [4].
B. Versatile Synthetic Intermediate
The terminal amine (–CH₂CH₂NH₂) and sulfonamide (–SO₂NHR) groups offer orthogonal reactivity for derivatization: